6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a benzimidazole ring with a quinazoline moiety, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 2-chlorobenzaldehyde under acidic conditions to form the intermediate benzimidazoquinazoline. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitrophenyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Conversion of the nitro group to an amino group, resulting in 6-(4-Aminophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline.
Substitution: Introduction of various functional groups at the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with a broad range of biological activities.
Benzimidazole: Known for its antimicrobial and antiparasitic properties.
6-(4-Aminophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline: A reduced form of the compound with different biological activities.
Uniqueness
6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its combined structural features of benzimidazole and quinazoline, which confer distinct biological activities and potential therapeutic applications. Its nitrophenyl group also allows for further chemical modifications, making it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C20H14N4O2 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-5,6-dihydrobenzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)14-11-9-13(10-12-14)19-21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)23(19)20/h1-12,19,21H |
InChI Key |
NLJFHFCUPHYANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(N2)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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